
1-Hydroxymethyladamantan-4-one Ethylene Ketal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxymethyladamantan-4-one Ethylene Ketal is a synthetic compound with the CAS Number: 110852-41-0 . It has a molecular weight of 224.3 and its IUPAC name is ( (1R,3S,5s,7s)-spiro [adamantane-2,2’- [1,3]dioxolan]-5-yl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20O3/c14-8-12-5-9-3-10 (6-12)13 (11 (4-9)7-12)15-1-2-16-13/h9-11,14H,1-8H2 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 224.3 . It is recommended to be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen
Ethylene Ketal as a Protecting Group
1-Hydroxymethyladamantan-4-one Ethylene Ketal, as part of the broader category of ethylene ketals, plays a crucial role as a protecting group in organic synthesis. Ethylene glycol ketals are used to protect carbonyl compounds during chemical reactions. For example, the synthesis of 4-hydroxy-4,4-diphenyl-2-butanone from ethyl acetoacetate demonstrates the use of an ethylene ketal protecting group. This process involves the reaction of ethyl acetoacetate with ethylene glycol to produce a ketal ester, which is then further processed to generate the desired compound while removing the ketal protecting group (Baar, Russell, & Wustholz, 2005).
Impact on Singlet-Triplet Energy Gap
Ethylene ketals, such as this compound, can influence the singlet-triplet energy gap in certain chemical structures. Studies on compounds like cyclopentane-1,3-diyls have shown that the presence of an ethylene ketal functionality can significantly increase the preference for a singlet ground state. This effect is attributed to the phenomenon of spiroconjugation, which affects the electronic structure and stability of these compounds (Abe et al., 2004).
Applications in Chemistry and Physics
Ethylene ketals, including variants like this compound, find applications in various fields of chemistry and physics. For instance, they are used in the formation of phototriggered acid proliferation reactions in photoresists, enhancing the photosensitivity of chemically amplified photoresists (Arimitsu & Ichimura, 2001). This application demonstrates the role of ethylene ketals in advanced material science and technology.
Biocompatibility and Drug Delivery
In the field of biomedicine, ethylene ketals like this compound are explored for their potential in drug delivery systems. Biodegradable hyperbranched polyglycerols (BHPGs) containing ethylene ketal groups have been synthesized and shown to exhibit controlled degradation profiles, which, combined with their biocompatibility, make them suitable for applications in drug delivery and bioconjugation (Shenoi, Lai, & Kizhakkedathu, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
spiro[1,3-dioxolane-2,4'-adamantane]-1'-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c14-8-12-5-9-3-10(6-12)13(11(4-9)7-12)15-1-2-16-13/h9-11,14H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNISAZZENBHIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3CC4CC2CC(C4)(C3)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
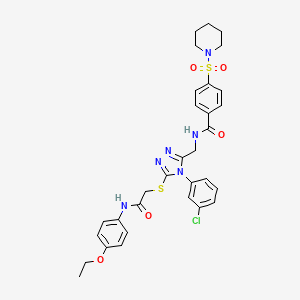
![N-(4-acetylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
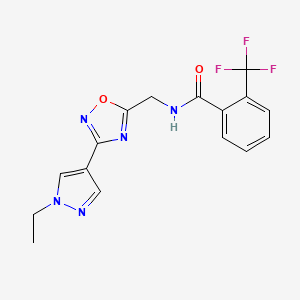
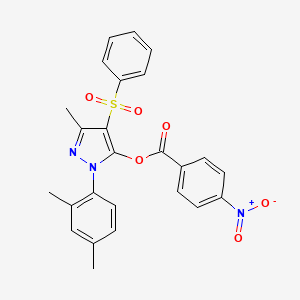
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2357455.png)
![Tert-butyl 2-(5-chloropyrazine-2-carbonyl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2357457.png)
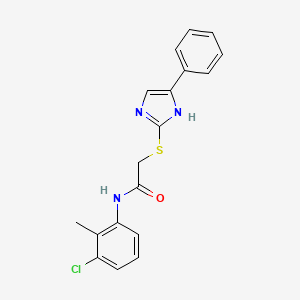
![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2357459.png)
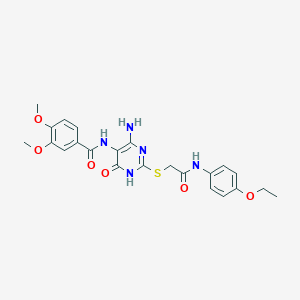
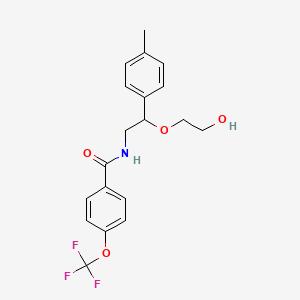
![1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2357463.png)
![1-(4-Butoxyphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea](/img/structure/B2357465.png)
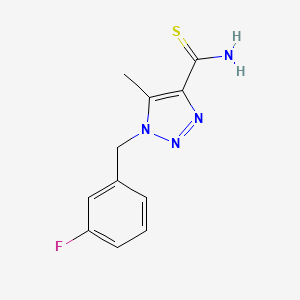
![1-(tert-butyl)-5-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2357468.png)
